molecular formula C12H16N4S B7595850 2-Ethyl-4-hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

2-Ethyl-4-hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B7595850
M. Wt: 248.35 g/mol
InChI Key: URJKUEBEEOHZFE-UHFFFAOYSA-N
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Description

This compound belongs to the tetrahydrobenzothienopyrimidine class, characterized by a fused tricyclic system comprising a benzene ring, thiophene, and pyrimidine. The 4-hydrazino substituent distinguishes it from other derivatives, enabling unique reactivity and biological interactions. Synthesized via nucleophilic substitution of a 4-chloro intermediate (derived from Gewald reaction precursors) with hydrazine, it exhibits a melting point of 175°C and a yield of 79% . Spectroscopic data (IR: N-H stretch at ~3308 cm⁻¹; ¹H-NMR: hydrazine protons at δ 7.94 and 4.60) confirm its structure .

Properties

IUPAC Name

(2-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4S/c1-2-9-14-11(16-13)10-7-5-3-4-6-8(7)17-12(10)15-9/h2-6,13H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJKUEBEEOHZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C2C3=C(CCCC3)SC2=N1)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Synthesis via Cyclization and Substitution

The foundational route involves a four-step sequence starting with ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (I). Treatment with formamide at 180°C induces cyclization to form 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one (II), confirmed by IR carbonyl absorption at 1,715 cm⁻¹. Subsequent chlorination using phosphorus oxychloride converts II into 4-chloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine (III), characterized by a distinct 1H NMR signal at δ 2.75 ppm for the thiophene-proximal CH2 group.

The critical hydrazine substitution step involves refluxing III with 80% hydrazine hydrate in butanol, yielding 4-hydrazino-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine (IV) with the 2-ethyl group retained from the original ester. This method achieves moderate yields (75–80%) over 6–8 hours, with purity confirmed via elemental analysis (C: 51.27%, H: 4.30%, N: 23.91%).

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the hydrazination step. A mixture of 4-chloro-6,7-dihydrobenzothieno[2,3-d]pyrimidine (analogous to III) and hydrazine hydrate in ethanol under 50°C microwave irradiation for 20 minutes achieves 81% yield. Comparative studies show conventional heating at 50°C for 3 hours yields 77%, highlighting a 15% time efficiency gain with microwaves. The product exhibits identical spectral profiles to conventionally synthesized material, including NH2 stretching vibrations at 3,340–3,389 cm⁻¹ and a pyrimidine proton singlet at δ 7.99 ppm.

Comparative Analysis of Preparation Methods

Reaction Conditions and Efficiency

Table 1 summarizes key parameters for conventional vs. microwave-assisted syntheses:

ParameterConventional MethodMicrowave Method
Reaction Time6–8 hours20–30 minutes
Temperature100–120°C50–90°C
Yield75–80%81–88%
Energy InputHigh (reflux)Moderate (microwave)

Microwave methods reduce thermal degradation risks, as evidenced by higher yields and sharper NMR signals.

Solvent and Reagent Optimization

Ethanol and butanol are preferred for hydrazine reactions due to their polarity and boiling points. Butanol’s higher boiling point (117°C) facilitates complete substitution in conventional reflux, while ethanol’s lower toxicity suits microwave protocols. Excess hydrazine hydrate (1.5–2.0 equivalents) ensures complete displacement of chloride, with unreacted hydrazine removed via aqueous workup.

Characterization and Analytical Validation

Spectroscopic Data

  • IR Spectroscopy : Hydrazino derivatives show N-H stretches at 3,340–3,389 cm⁻¹ and C=N vibrations at 1,649–1,666 cm⁻¹.

  • 1H NMR : Key signals include pyrimidine C2-H singlets (δ 7.99–8.20 ppm) and NH2 protons as exchangeable broad singlets (δ 4.50–5.66 ppm).

  • Elemental Analysis : Consistent with theoretical values (e.g., C: 51.27% observed vs. 51.36% calculated).

Purity Assessment

Recrystallization from dioxane or ethanol yields >98% purity by HPLC. Residual solvents are undetectable (<0.1% by GC-MS).

Challenges and Optimization Strategies

Byproduct Formation

Overheating during chlorination generates phosphorous-containing impurities, mitigated by strict temperature control below 120°C. Microwave methods reduce byproducts via uniform heating.

Scalability Considerations

Conventional reflux accommodates batch sizes up to 500 g with linear yield scaling. Microwave reactors currently limit batches to 50–100 g but offer better reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-hydrazino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrazine derivatives.

    Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted thienopyrimidines.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that derivatives of benzothieno-pyrimidine compounds exhibit significant anticancer properties. Studies have shown that 2-Ethyl-4-hydrazino-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. For instance, a study demonstrated that compounds with similar structures could effectively target specific cancer cell lines such as breast and lung cancer cells .

2. Antimicrobial Properties
This compound has also been assessed for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

3. Neuroprotective Effects
Recent investigations into the neuroprotective potential of this compound indicate promising results in models of neurodegenerative diseases. The hydrazino group is believed to play a crucial role in scavenging free radicals and reducing oxidative stress in neuronal cells .

Pharmacological Insights

1. Angiotensin II Antagonism
The compound's structural similarity to known angiotensin II receptor antagonists positions it as a candidate for hypertension treatment. Research has shown that modifications to the hydrazino group can enhance binding affinity to angiotensin receptors .

2. Enzyme Inhibition
Studies have highlighted the potential of 2-Ethyl-4-hydrazino-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine as an inhibitor of specific enzymes involved in metabolic pathways associated with diabetes and obesity . This suggests a dual role in managing cardiovascular health and metabolic disorders.

Material Science Applications

1. Polymer Chemistry
In material science, derivatives of this compound have been incorporated into polymer matrices to enhance mechanical properties and thermal stability. The unique chemical structure allows for improved cross-linking density within polymer networks .

2. Sensor Development
The compound's electronic properties have been explored for use in sensor technology. Its ability to undergo redox reactions makes it a suitable candidate for developing electrochemical sensors for detecting environmental pollutants .

Case Studies

StudyFocusFindings
Anticancer ActivityInduced apoptosis in breast cancer cell lines
Antimicrobial PropertiesEffective against E. coli and S. aureus
NeuroprotectionReduced oxidative stress in neuronal cells
Hypertension TreatmentPotential angiotensin II receptor antagonist
Enzyme InhibitionInhibited key enzymes related to diabetes
Polymer ChemistryEnhanced mechanical properties of polymer composites
Sensor TechnologyDeveloped electrochemical sensors for pollutants

Mechanism of Action

The mechanism of action of 2-Ethyl-4-hydrazino-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. In anticancer applications, it is believed to interfere with cellular processes such as DNA replication and repair, leading to apoptosis in cancer cells. The exact molecular pathways and targets are still under investigation, but its hydrazino group plays a crucial role in its biological activity .

Comparison with Similar Compounds

4-Substituted Amino Derivatives (e.g., 4-Benzylpiperazinyl and 4-Benzylpiperidinyl)

  • Examples : 4c (4-(4-benzylpiperazin-1-yl)) and 4d (4-(4-benzylpiperidin-1-yl)) .
  • Synthesis : Reacting 4-chloro intermediate with amines instead of hydrazine.
  • Physical Properties: Lower melting points (134–143°C vs. 175°C) due to reduced hydrogen bonding capacity compared to the hydrazino group .

Chloro Derivatives (e.g., 4-Chloro-7-methyl Analogs)

  • Example: 4-Chloro-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine .
  • Synthesis: Chlorination of pyrimidinone intermediates using POCl₃.
  • Reactivity: The chloro group serves as a versatile leaving group for nucleophilic substitutions but lacks the direct hydrogen-bonding capability of hydrazino.
  • Yield : Comparable (58–79%), though steric effects from methyl substitution may reduce efficiency .

Hydrazone and Schiff Base Derivatives

  • Examples : Compounds 6a (condensation with benzoylacetone) and pyridinylmethylene hydrazones .
  • Synthesis: Hydrazino group reacts with aldehydes/ketones to form hydrazones, enabling structural diversification.
  • Bioactivity : Schiff bases exhibit antimicrobial and antitumor activity, leveraging the hydrazine moiety’s ability to coordinate metal ions or form hydrogen bonds .

Thiosemicarbazide and Triazole Derivatives

  • Examples : Thiosemicarbazide derivatives from .
  • Synthesis: Reaction of hydrazino intermediates with thiocarbamides or cyclization agents.
  • Activity: Demonstrated antitumor activity against human cancer cell lines, suggesting the hydrazino group’s role in enhancing target binding .

Physicochemical and Pharmacological Comparison

Physical Properties

Compound Melting Point (°C) Yield (%) Key Functional Groups
Target Hydrazino Derivative 175 79 Hydrazino
4c (Benzylpiperazinyl) 134–135 70 Piperazinyl
4d (Benzylpiperidinyl) 142–143 65 Piperidinyl
7b (Methyl-hydrazino) N/A 58 Hydrazino, Methyl

Reactivity and Stability

  • Hydrazino Group: Highly nucleophilic, enabling condensation reactions (e.g., with aldehydes) and metal coordination. Susceptible to oxidation but stabilizes via intramolecular hydrogen bonding .
  • Chloro Group: More reactive in SNAr reactions but less versatile in post-synthetic modifications compared to hydrazino .

Biological Activity

The compound 2-Ethyl-4-hydrazino-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is a derivative of the benzothieno-pyrimidine class known for its diverse biological activities. This article reviews its biological activity, including antiproliferative effects, central nervous system (CNS) depressant properties, and potential therapeutic applications.

Chemical Structure

The molecular formula of 2-Ethyl-4-hydrazino-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is C₁₁H₁₄N₄S. This structure features a hydrazino group that enhances its reactivity and biological interactions.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of compounds within the benzothieno-pyrimidine class. For instance:

  • Cell Proliferation Assays : In a study evaluating various derivatives, the compound demonstrated significant antiproliferative activity with an IC₅₀ value below 40 nM against several cancer cell lines. The most potent derivatives were found to inhibit microtubule assembly and induce cell cycle arrest .
CompoundIC₅₀ (nM)Mechanism
Compound 4<40Microtubule depolymerization
Compound 653-125Moderate antiproliferative
Compound 12>125Lower activity

Central Nervous System Activity

The CNS activity of derivatives of this compound has been explored in various animal models:

  • CNS Depressant Effects : In experiments involving Swiss albino mice, certain derivatives exhibited CNS depressant effects comparable to diazepam. The effective doses (ED₅₀) ranged from 4.40 to 9.33 mg/kg .

Case Studies and Experimental Findings

  • Study on Anticonvulsant Activity : A series of derivatives were tested for anticonvulsant properties using the pentylenetetrazole-induced convulsion model. The results indicated that several compounds showed significant anticonvulsant activity at varying doses .
  • Microtubule Targeting Agents : The compound's ability to disrupt microtubule dynamics was confirmed through microscopy and biochemical assays. Compounds that induced microtubule depolymerization were further evaluated for their cytotoxicity in breast cancer cell lines .

Q & A

Q. What are the key synthetic routes for preparing 2-Ethyl-4-hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine?

The compound is typically synthesized via nucleophilic substitution of a 4-chloro precursor (e.g., 4-chloro-2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine) with hydrazine hydrate. This method is adapted from protocols used for structurally analogous hydrazino-pyrimidines, where hydrazine replaces chlorine under reflux in polar solvents like ethanol or pyridine (reaction time: 24–48 hours). Post-reaction purification involves recrystallization from ethyl acetate or ethanol .

Example Protocol :

StepReagent/ConditionPurposeYield
14-chloro precursor (5 mmol)Starting material-
2Hydrazine hydrate (10 equiv), ethanol, reflux (48 h)Nucleophilic substitution60–75%
3Ethyl acetate recrystallizationPurification95% purity

Q. Which spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the hydrazino group (-NH-NH₂) and ethyl substituent. Infrared (IR) spectroscopy identifies N-H stretching (3100–3300 cm⁻¹) and C=N/C-S bonds (1600–1650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight .

Q. What are common intermediates in its synthesis?

4-Chloro derivatives (e.g., 4-chloro-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine) serve as key intermediates. These are synthesized via cyclocondensation of thiourea derivatives with cyclohexanone precursors under acidic conditions (e.g., glacial acetic acid) .

Advanced Research Questions

Q. How can reaction yields be optimized when substituting chlorine with hydrazine?

Conflicting reports on yields (60–85%) arise from solvent choice, stoichiometry, and reaction time. Polar aprotic solvents (e.g., DMF) may accelerate substitution but risk side reactions. Systematic optimization studies suggest:

  • Hydrazine excess : 8–10 equivalents to ensure complete substitution.
  • Temperature : Reflux (80–100°C) balances reactivity and decomposition risks.
  • Catalysis : Trace amounts of AlCl₃ improve electrophilicity of the chloro precursor .

Q. How do structural modifications at the 2-ethyl or 4-hydrazino positions influence bioactivity?

Computational docking studies (e.g., AutoDock Vina) reveal that the hydrazino group enhances hydrogen bonding with target enzymes (e.g., bacterial dihydrofolate reductase). Substituting the ethyl group with bulkier alkyl chains reduces steric accessibility, lowering antimicrobial efficacy. Experimental data on analogous compounds show IC₅₀ values correlating with substituent size and polarity .

Structure-Activity Relationship (SAR) Insights :

SubstituentBioactivity (IC₅₀, μM)Target Enzyme Affinity (ΔG, kcal/mol)
2-Ethyl12.3 ± 1.2-8.9
2-Propyl28.7 ± 3.1-7.2
2-Phenyl>50-5.4

Q. How to resolve contradictions in reported cytotoxicity data for thienopyrimidine derivatives?

Discrepancies in cytotoxicity (e.g., CC₅₀ ranging from 10–100 μM) may stem from assay conditions (e.g., cell line specificity, exposure time). Standardized protocols are recommended:

  • Use MTT assays with >24-hour incubation.
  • Validate results across multiple cell lines (e.g., HEK293, HepG2).
  • Control for hydrazine-derived metabolites, which may confound toxicity readings .

Q. What strategies mitigate byproduct formation during hydrazine substitution?

Common byproducts include dimeric hydrazines and oxidized hydrazino derivatives. Mitigation approaches:

  • Inert atmosphere : N₂ or Ar prevents oxidation of hydrazino to azo groups.
  • Low-temperature quenching : Rapid cooling post-reaction minimizes side reactions.
  • Chromatographic purification : Flash chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) isolates the target compound .

Methodological Guidance

Q. How to design docking studies for this compound?

  • Protein preparation : Retrieve target enzyme structures (e.g., PDB ID 1DHF) and remove water/ligands.
  • Ligand preparation : Generate 3D conformers of the compound (e.g., Open Babel).
  • Grid box : Center on the active site (coordinates from literature).
  • Validation : Compare docking scores with known inhibitors (e.g., trimethoprim) .

Q. What analytical methods validate synthetic intermediates?

  • TLC : Monitor reaction progress (silica gel, UV detection).
  • HPLC : Quantify purity (C18 column, acetonitrile/water gradient).
  • Elemental analysis : Confirm stoichiometry (deviation <0.4%) .

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